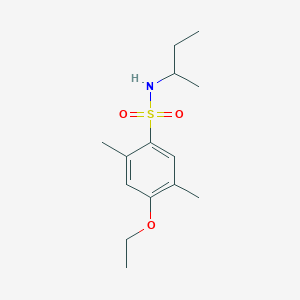
N-isopropyl-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-1-naphthalenesulfonamide, also known as INS, is a chemical compound that has attracted significant attention from the scientific community due to its unique properties. This compound has been widely used in various fields, including pharmaceuticals, agrochemicals, and material science. In
Mécanisme D'action
The exact mechanism of action of N-isopropyl-1-naphthalenesulfonamide is not fully understood. However, it has been reported that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and their inhibition can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the production of nitric oxide (NO), which is a key mediator of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-isopropyl-1-naphthalenesulfonamide is its low toxicity. This makes it a safe compound to use in various lab experiments. However, one of the limitations of this compound is its solubility. This compound is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-isopropyl-1-naphthalenesulfonamide. One potential direction is to explore the potential of this compound as a treatment for cancer. Another potential direction is to investigate the insecticidal properties of this compound further. Additionally, the solubility of this compound could be improved to make it more suitable for use in various lab experiments.
Conclusion:
In conclusion, this compound is a unique chemical compound that has attracted significant attention from the scientific community. It has been widely used in various fields, including pharmaceuticals, agrochemicals, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases and the development of new insecticides and fungicides.
Méthodes De Synthèse
The synthesis of N-isopropyl-1-naphthalenesulfonamide involves the reaction of 1-naphthalenesulfonyl chloride with isopropylamine. This reaction leads to the formation of this compound, which is a white crystalline solid with a melting point of 132-135°C.
Applications De Recherche Scientifique
N-isopropyl-1-naphthalenesulfonamide has been widely used in various scientific research applications. One of the most significant applications of this compound is in the field of pharmaceuticals. It has been reported that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. This compound has also been shown to have antitumor activity, making it a promising candidate for cancer treatment.
This compound has also been used in the field of agrochemicals. It has been reported that this compound can inhibit the growth of various plant pathogens, making it a potential candidate for the development of new fungicides. This compound has also been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Propriétés
IUPAC Name |
N-propan-2-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10(2)14-17(15,16)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGKVTUTDNLGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














